REACTION_CXSMILES
|
Br.[CH3:2][NH:3][C:4]1[S:5][CH:6]=[C:7]([C:9]2[CH:10]=[C:11]([NH:15]C(=O)OCC)[CH:12]=[CH:13][CH:14]=2)[N:8]=1.[OH-].[Na+]>Cl>[CH3:2][NH:3][C:4]1[S:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([NH2:15])[CH:10]=2)[N:8]=1 |f:0.1,2.3|
|
Name
|
ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
Br.CNC=1SC=C(N1)C=1C=C(C=CC1)NC(OCC)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1SC=C(N1)C1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |